Butallylonal
Descripción general
Descripción
Butalilonal es un derivado de barbitúrico que se inventó en la década de 1920. Tiene propiedades sedantes y se usó principalmente como anestésico en medicina veterinaria. Butalilonal se considera similar en efectos al pentobarbital, pero tiene una acción más prolongada, clasificándose como un barbitúrico de acción intermedia en lugar de corta acción .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Butalilonal, químicamente conocido como ácido 5-sec-butil-5-(beta-bromoalil)barbitúrico, se puede sintetizar a través de un proceso de varios pasos que implica la reacción del ácido barbitúrico con agentes alquilantes apropiados. La síntesis generalmente implica los siguientes pasos:
Formación del Derivado del Ácido Barbitúrico: El ácido barbitúrico se hace reaccionar con bromuro de sec-butilo en condiciones básicas para formar ácido 5-sec-butilbarbitúrico.
Alquilación: El ácido 5-sec-butilbarbitúrico luego se hace reaccionar con bromuro de beta-bromoalilo en presencia de una base para producir butalilonal.
Métodos de Producción Industrial: La producción industrial de butalilonal sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores grandes, control preciso de la temperatura y técnicas de purificación eficientes para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Butalilonal se somete a varias reacciones químicas, que incluyen:
Oxidación: Butalilonal se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: La reducción de butalilonal puede conducir a la formación de derivados de alcohol.
Sustitución: El átomo de bromo en butalilonal se puede sustituir con otros nucleófilos, como grupos hidroxilo o amino.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidróxido de sodio o amoníaco.
Principales Productos Formados:
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Derivados hidroxilo o amino-sustituidos.
Aplicaciones Científicas De Investigación
Butalilonal se ha utilizado en diversas aplicaciones de investigación científica, que incluyen:
Química: Como compuesto modelo para estudiar la química y la reactividad de los barbitúricos.
Biología: Investigación de sus efectos sobre los sistemas biológicos, particularmente sus propiedades sedantes y anestésicas.
Medicina: Explorando sus posibles usos terapéuticos como agente sedante-hipnótico.
Industria: Utilizado en el desarrollo de anestésicos y sedantes veterinarios.
Mecanismo De Acción
Butalilonal ejerce sus efectos deprimiendo el sistema nervioso central. Mejora la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibitorio, uniéndose al receptor GABA-A. Esta unión aumenta la entrada de iones cloruro en las neuronas, lo que lleva a la hiperpolarización y la reducción de la excitabilidad neuronal. El resultado es un efecto sedante e hipnótico .
Compuestos Similares:
Pentobarbital: Un barbitúrico de acción corta con propiedades sedantes similares pero una duración de acción más corta.
Fenobarbital: Un barbitúrico de acción prolongada que se utiliza principalmente como anticonvulsivo.
Secobarbital: Otro barbitúrico de acción corta con inicio rápido de acción.
Singularidad de Butalilonal: Butalilonal es único en su duración de acción intermedia, lo que lo hace adecuado para aplicaciones donde se requiere sedación prolongada sin los efectos extendidos de los barbitúricos de acción prolongada. Su estructura química, que presenta un grupo beta-bromoalilo, también lo distingue de otros barbitúricos .
Comparación Con Compuestos Similares
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate with rapid onset of action.
Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Actividad Biológica
Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.
This compound operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.
Parameter | Value |
---|---|
Half-life | 18-48 hours |
Peak Plasma Concentration | 1-2 hours post-administration |
Bioavailability | ~90% (oral administration) |
Clinical Applications
This compound has been utilized in various clinical settings:
- Sedation : Used for preoperative sedation and anxiety management.
- Anesthesia : Acts as an induction agent for general anesthesia.
- Seizure Control : Occasionally employed in the management of status epilepticus.
Case Studies
-
Case Study on Sedative Effects :
A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure. -
Case Study on Seizure Management :
In a cohort of patients with refractory seizures, this compound was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.
Side Effects and Toxicity
Despite its therapeutic benefits, this compound is associated with several side effects:
- CNS Depression : Ataxia, confusion, and drowsiness.
- Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.
- Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.
Research Findings
Recent studies have highlighted both the therapeutic potential and risks associated with this compound:
- A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.
- Comparative studies showed that this compound has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.
Propiedades
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMBTIUIQUJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871829 | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-70-7 | |
Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butallylonal [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTALLYLONAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Pernocton exert its sedative and hypnotic effects?
A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.
Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?
A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:
- Sedation: Reduced anxiety and relaxation [, , , ]
- Hypnosis: Induction of sleep [, , , , , ]
- Amnesia: Impairment of memory formation [, , ]
- Anticonvulsant activity: Suppression of seizures [, ]
- Respiratory depression: Decreased breathing rate and depth [, , , ]
- Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]
Q3: What is the molecular formula and weight of Pernocton?
A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].
Q4: Is there spectroscopic data available for Pernocton?
A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].
Q5: What is known about the stability of Pernocton under different conditions?
A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.
A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.
Q6: How do structural modifications to the Pernocton molecule affect its activity?
A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.
- Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].
- Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.
Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?
A:
- Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].
- Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].
- Metabolism: Pernocton is primarily metabolized in the liver [, , ].
- Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].
Q9: Are there differences in Pernocton's pharmacokinetics based on sex?
A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.
Q10: What are the in vivo models used to study Pernocton's effects?
A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.